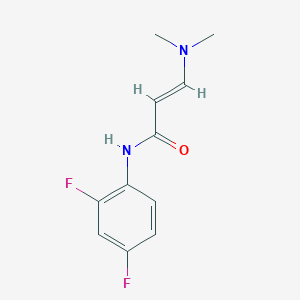

N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c1-15(2)6-5-11(16)14-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3,(H,14,16)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRNIHHPTVPGRO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide: Synthesis, Properties, and Potential Applications

Foreword: The Enigmatic Potential of a Fluorinated Enaminone

In the vast landscape of medicinal chemistry and materials science, the enaminone scaffold stands as a cornerstone of synthetic versatility and a harbinger of potent biological activity. Its inherent electronic delocalization and capacity for diverse chemical transformations have rendered it a privileged motif in the design of novel therapeutic agents and functional materials. This guide delves into the specific properties of a lesser-explored yet highly promising derivative: N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide .

The strategic incorporation of a 2,4-difluorophenyl moiety is not a trivial substitution. The unique electronic properties of fluorine—its high electronegativity and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When coupled with the reactive and versatile dimethylaminoacrylamide backbone, the resultant enaminone presents a compelling target for researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview, from its logical synthesis to its predicted physicochemical properties and potential applications. It is structured not as a rigid protocol, but as a guided exploration, fostering a deeper understanding of the causality behind the scientific assertions and methodologies presented.

Molecular Architecture and Design Rationale

The structure of this compound is a carefully considered amalgamation of three key functional components: the 2,4-difluorophenyl ring, the central acrylamide core, and the terminal dimethylamino group. Each contributes to the overall physicochemical and potential biological properties of the molecule.

Figure 1: Key functional moieties of the target molecule.

The difluorophenyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially increasing binding affinity to biological targets. The acrylamide functionality provides a reactive center for Michael additions, a common mechanism for covalent inhibitors in drug design. Finally, the dimethylamino group imparts basicity and can be crucial for solubility and receptor interactions.

Proposed Synthesis Workflow

While a dedicated synthetic protocol for this compound is not extensively reported in the literature, its synthesis can be reliably achieved through the established reaction of an active methylene compound with an aminomethylenating agent. The most logical and efficient pathway involves a two-step process starting from commercially available 2,4-difluoroaniline.

Figure 2: Proposed two-step synthesis of the target enaminone.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of N-(2,4-difluorophenyl)-2-chloroacetamide (Intermediate)

-

Reaction Setup: To a solution of 2,4-difluoroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Causality: Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion. The reaction is performed at 0 °C to control the exothermicity.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Self-Validation: The aqueous washes remove the pyridine hydrochloride salt and any unreacted starting materials, ensuring the purity of the intermediate.

-

-

Purification: Recrystallize the crude product from ethanol/water to yield the pure N-(2,4-difluorophenyl)-2-chloroacetamide.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: A solution of N-(2,4-difluorophenyl)-2-chloroacetamide (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in toluene is refluxed for 12-18 hours.

-

Causality: DMF-DMA serves as a potent aminomethylenating agent, reacting with the active methylene group of the chloroacetamide. The chloro-substituent is subsequently eliminated to form the acrylamide double bond. Toluene is a suitable high-boiling solvent for this transformation.

-

-

Reaction Monitoring: Monitor the formation of the enaminone product by TLC or LC-MS.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene and excess DMF-DMA.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of published experimental data for this compound, the following properties are predicted based on the analysis of its structural components and data from analogous compounds.

General Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂F₂N₂O[1] |

| Molecular Weight | 226.22 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Spectroscopic Characterization (Predicted)

The spectroscopic signatures of this molecule are anticipated to be a composite of its constituent parts.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region due to fluorine-proton coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 8.0 - 7.0 | m | 3H | Ar-H | Aromatic protons of the difluorophenyl ring, showing complex splitting due to H-H and H-F coupling. |

| ~ 7.5 | d | 1H | =CH-N | Vinylic proton, expected to be a doublet due to coupling with the other vinylic proton. |

| ~ 5.7 | d | 1H | =CH-CO | Vinylic proton, appearing as a doublet. |

| ~ 3.0 | s | 6H | -N(CH₃)₂ | Two equivalent methyl groups of the dimethylamino moiety, appearing as a singlet. |

| ~ 9.5 | br s | 1H | -NH- | Amide proton, likely to be a broad singlet. |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR will be characterized by C-F coupling for the aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 165 | C=O | Carbonyl carbon of the amide. |

| ~ 160 - 155 (dd) | C-F | Aromatic carbons directly attached to fluorine, showing large coupling constants. |

| ~ 145 | =CH-N | Vinylic carbon adjacent to the nitrogen. |

| ~ 130 - 110 (m) | Ar-C | Other aromatic carbons, showing smaller C-F couplings. |

| ~ 95 | =CH-CO | Vinylic carbon adjacent to the carbonyl. |

| ~ 40 | -N(CH₃)₂ | Methyl carbons of the dimethylamino group. |

3.2.3. FTIR Spectroscopy

The infrared spectrum will exhibit characteristic vibrational frequencies for the amide and enaminone functionalities.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H stretch | Amide |

| ~ 1650 | C=O stretch | Amide I band |

| ~ 1600 | C=C stretch | Vinylic |

| ~ 1550 | N-H bend | Amide II band |

| ~ 1250 | C-F stretch | Aryl-Fluorine |

3.2.4. Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 226 | [M]⁺ (Molecular Ion) |

| 182 | [M - N(CH₃)₂]⁺ |

| 129 | [C₆H₃F₂N]⁺ |

| 70 | [CH=CHN(CH₃)₂]⁺ |

Potential Applications and Future Directions

The unique structural features of this compound suggest its potential utility in several areas of research and development.

Medicinal Chemistry

-

Antimicrobial and Antifungal Agents: The presence of the N-(2,4-difluorophenyl) moiety is a common feature in a number of compounds with demonstrated antimicrobial and antifungal activity. It is plausible that the title compound could exhibit similar biological properties.

-

Kinase Inhibitors: The acrylamide group can act as a Michael acceptor, enabling covalent modification of cysteine residues in the active sites of certain kinases. This mechanism is a validated strategy in the development of targeted cancer therapies.

Materials Science

-

Functional Polymers: The acrylamide functionality allows for the incorporation of this molecule into polymer chains via free radical polymerization. The resulting polymers would possess the unique electronic and potentially bioactive properties of the difluorophenyl group.

Figure 3: Potential application areas for the target enaminone.

Conclusion and Outlook

This compound represents a molecule of significant synthetic interest with a high potential for applications in both medicinal chemistry and materials science. While direct experimental data on this compound is currently scarce, its properties can be reliably predicted based on well-understood chemical principles and the behavior of analogous structures. The synthetic pathway proposed herein is robust and based on established methodologies.

The true potential of this fluorinated enaminone will only be fully realized through its synthesis and subsequent empirical evaluation. This guide serves as a foundational document to inspire and direct such future research endeavors. The convergence of a metabolically stable aromatic system with a versatile reactive group makes this compound a compelling candidate for further investigation.

References

- This guide is a synthesis of established chemical principles and does not rely on a single primary source for the core directive.

Sources

The Enaminone Linchpin: 3-(Dimethylamino)acrylamides in Heterocyclic Drug Design

The following technical guide details the chemistry, synthesis, and application of 3-(dimethylamino)acrylamide derivatives (commonly referred to as

These moieties serve as "Linchpin Reagents" in medicinal chemistry—versatile electrophilic building blocks that allow the rapid construction of privileged heterocyclic scaffolds (pyrazoles, pyrimidines, pyridines) found in FDA-approved kinase inhibitors and GPCR ligands.

Executive Summary

In the high-throughput environment of modern drug discovery, 3-(dimethylamino)acrylamide derivatives represent a critical synthetic nexus. Chemically defined by a "push-pull" alkene system—where an electron-donating dimethylamino group is conjugated to an electron-withdrawing carbonyl or nitrile—these intermediates possess a tunable reactivity profile. They function primarily as 1,3-dielectrophiles , enabling the regioselective synthesis of nitrogenous heterocycles.

This guide analyzes the electronic structure of these derivatives, provides validated protocols for their generation via N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , and maps their transformation into bioactive scaffolds.

Chemical Nature: The "Push-Pull" System

The synthetic utility of 3-(dimethylamino)acrylamides stems from their unique electronic distribution. They are vinylogous amides/esters where the

Electronic Resonance & Reactivity

The dimethylamino group acts as a strong resonance donor (

-

Alpha-Carbon (

-C): Nucleophilic character (due to resonance). -

Beta-Carbon (

-C): Electrophilic center (site of nucleophilic attack). -

Dimethylamino Group: Excellent leaving group upon cyclization.

Visualization: The Reactivity Map

The following diagram illustrates the divergent synthesis pathways originating from the enaminone core.

Figure 1: Divergent synthesis pathways from the 3-(dimethylamino)acrylamide core. The moiety serves as a 3-carbon dielectrophile equivalent.

Synthesis of the Building Block

The gold standard for generating 3-(dimethylamino)acrylamides is the reaction of activated methylenes (ketones, amides, or nitriles) with DMF-DMA .

Mechanism: Condensation-Elimination

-

Deprotonation: The basicity of DMF-DMA (or added base) facilitates the formation of an enolate from the acetyl precursor.

-

Attack: The enolate attacks the electrophilic carbon of the acetal.

-

Elimination: Loss of two molecules of methanol generates the alkene double bond.

Optimized Protocol: Synthesis of Enaminones

Target: Conversion of an acetophenone derivative to 3-(dimethylamino)-1-arylprop-2-en-1-one.

| Parameter | Condition | Rationale |

| Reagent | DMF-DMA (1.1 - 1.5 equiv) | Slight excess drives the equilibrium forward as methanol is volatile. |

| Solvent | Toluene or DMF (Neat is possible) | High boiling point solvents allow removal of methanol (byproduct). |

| Temperature | 80°C – 110°C (Reflux) | Required to eliminate methanol and form the double bond. |

| Time | 3 – 12 Hours | Reaction progress monitored by TLC (disappearance of starting ketone). |

| Workup | Concentration in vacuo | The product is often a stable solid/oil; excess DMF-DMA is volatile. |

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a condenser, dissolve 10 mmol of the acetyl-aromatic substrate in 15 mL of Toluene.

-

Add: Add 12-15 mmol of DMF-DMA via syringe.

-

Reflux: Heat the mixture to reflux (approx. 110°C). If possible, use a Dean-Stark trap or open system with a drying tube to facilitate methanol removal.

-

Monitor: Check LC-MS for the appearance of the [M+H]+ peak corresponding to Product = Substrate + 55 Da (Introduction of =CH-NMe2 group, loss of 2H and O? No, net addition of C3H5N minus H2... Net mass change calculation: Acetyl (-COCH3) -> Enaminone (-COCH=CHNMe2). Mass diff: +69 (C3H5N) - 14 (CH2) = +55).

-

Isolate: Upon completion, remove solvent under reduced pressure. The residue is typically pure enough for the next cyclization step. Recrystallize from Ethanol/Hexane if necessary.

Application: Heterocycle Construction

The primary value of 3-(dimethylamino)acrylamides in drug discovery is their role as precursors to privileged structures .

A. Pyrazoles (Kinase Inhibitor Scaffold)

Many kinase inhibitors (e.g., Ruxolitinib, Celecoxib analogs) utilize the pyrazole ring to form hydrogen bonds with the ATP-binding hinge region.

-

Reagent: Hydrazine hydrate or substituted hydrazines (R-NH-NH2).

-

Regioselectivity: Reaction with substituted hydrazines often yields a mixture of regioisomers (1,5- vs 1,3-substituted pyrazoles). The 3-(dimethylamino)acrylamide tends to favor the formation of 1-aryl-5-substituted pyrazoles when reacting with aryl hydrazines due to the initial attack of the more nucleophilic hydrazine nitrogen on the

-carbon.

B. Pyrimidines (Nucleoside Analogs & Kinase Inhibitors)

-

Reagent: Guanidine (for 2-aminopyrimidines) or Amidines.

-

Mechanism: The amidine nitrogen attacks the

-carbon (Michael addition), followed by intramolecular cyclization displacing the dimethylamine and dehydration. -

Relevance: 2-aminopyrimidines are a dominant scaffold in CDK, JAK, and EGFR inhibitors.

C. 3-Cyano-Pyridines (GABA Modulators)

Using 3-(dimethylamino)-2-acrylonitrile derivatives allows for the synthesis of functionalized pyridines and fused ring systems like quinolines.

Visualization: Mechanism of Pyrimidine Synthesis

The following diagram details the electron flow during the conversion of the enaminone to a pyrimidine, a critical workflow in medicinal chemistry.

Figure 2: Mechanistic pathway for the synthesis of pyrimidines from enaminone precursors.

Nuance: Covalent Warheads vs. Intermediates

It is vital for drug developers to distinguish between the enaminone intermediate and dimethylamino-functionalized acrylamide warheads .

-

The Intermediate (Topic of this guide): The dimethylamino group is a leaving group. It is transient and does not appear in the final drug molecule.

-

The Warhead (e.g., Afatinib): Some covalent drugs contain a 4-(dimethylamino)but-2-enamide tail. Here, the dimethylamino group is retained to improve solubility and act as an intramolecular base to catalyze the reaction with Cysteine-797 (in EGFR).

-

Note: While chemically related, the "3-(dimethylamino)acrylamide" discussed here is almost exclusively a synthetic precursor because the C-N bond at the 3-position is labile to hydrolysis and substitution.

-

References

-

Enaminones as Building Blocks in Drug Development. ResearchGate. A comprehensive review of the enaminone scaffold as a pharmacophore and intermediate.

-

Microwave Assisted Synthesis of 1-Aryl-3-dimethylaminoprop-2-enones. ResearchGate. Details the reaction of DMF-DMA with acetyl groups.

-

Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide. Arkivoc. Specific protocol for converting acrylamide derivatives into pyrimidines and isoxazoles.

-

Covalent Modifiers: Reactivity of Acrylamides. PubMed Central. Discusses the kinetic parameters of acrylamide warheads in drug design.

-

Base-Assisted Mechanism of Acrylamide Reactions with Cysteines. bioRxiv. Elucidates the role of the dimethylamino group in covalent inhibitors like Afatinib.[1][2]

Sources

- 1. Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR | bioRxiv [biorxiv.org]

- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines using N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrimidines and a Novel Synthetic Approach

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The strategic incorporation of fluorine atoms into these heterocyclic systems can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Consequently, the development of efficient and versatile methods for the synthesis of fluorinated pyrimidine derivatives is of paramount importance in modern drug discovery.

These application notes describe a robust protocol for the synthesis of a 2-amino-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide derivative, leveraging the unique reactivity of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide as a versatile C3 synthon. This enaminone-like building block offers a streamlined approach to constructing the pyrimidine core through a cyclocondensation reaction with a suitable binucleophile, such as guanidine. The dimethylamino group serves as an excellent leaving group, facilitating the ring-closing cascade under mild conditions. This methodology provides a valuable tool for medicinal chemists and process development scientists seeking to generate libraries of novel fluorinated pyrimidines for biological screening and lead optimization.

Reaction Principle and Mechanism

The synthesis proceeds via a cyclocondensation reaction between this compound and guanidine. The underlying mechanism is a sequence of nucleophilic attack, intramolecular cyclization, and elimination steps.

-

Michael Addition: The reaction is initiated by a Michael-type addition of one of the amino groups of guanidine to the electron-deficient β-carbon of the acrylamide. This step is facilitated by a base, which deprotonates the guanidine, increasing its nucleophilicity.

-

Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular nucleophilic attack from the second amino group of the guanidine moiety onto the amide carbonyl carbon. This results in the formation of a six-membered cyclic intermediate.

-

Elimination Cascade: The tetrahedral intermediate collapses, leading to the elimination of the dimethylamino group. Subsequent tautomerization and dehydration (loss of a water molecule) result in the formation of the aromatic pyrimidine ring.

This reaction pathway highlights the utility of the 3-(dimethylamino)acrylamide moiety as a masked 1,3-dielectrophile, enabling a convergent and efficient assembly of the pyrimidine core.

Proposed Reaction Pathway

Caption: Proposed reaction pathway for pyrimidine synthesis.

Experimental Protocol

This protocol provides a representative procedure for the synthesis of 2-amino-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide. Researchers should adapt this protocol based on the specific reactivity of their substrates and analytical findings.

Materials and Equipment

-

Reagents:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt) or other suitable base (e.g., potassium carbonate)

-

Anhydrous ethanol

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization

-

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous ethanol to dissolve the starting material (approximately 10-20 mL per gram of acrylamide).

-

To this solution, add guanidine hydrochloride (1.2 eq).

-

Finally, add sodium ethoxide (2.5 eq) portion-wise. Caution: Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere if possible.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 10-15 minutes.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the resulting residue, add deionized water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

-

For column chromatography, select an appropriate eluent system based on TLC analysis to effectively separate the product from any impurities.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques:

-

¹H and ¹⁹F NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

IR Spectroscopy: To identify key functional groups.

-

Melting Point: To assess purity.

-

-

Data Summary Table

| Parameter | Recommended Value/Condition | Notes |

| Stoichiometry | ||

| This compound | 1.0 eq | Limiting reagent |

| Guanidine Hydrochloride | 1.2 eq | Slight excess to drive the reaction |

| Base (Sodium Ethoxide) | 2.5 eq | To neutralize the hydrochloride and catalyze the reaction |

| Reaction Conditions | ||

| Solvent | Anhydrous Ethanol | A polar protic solvent is suitable for this reaction |

| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization and elimination |

| Reaction Time | 4 - 8 hours | Monitor by TLC |

| Purification | ||

| Method | Recrystallization or Column Chromatography | Choice depends on the purity of the crude product |

| Expected Yield | 60-80% | Yields may vary based on scale and purity |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Handling:

-

This compound: The toxicological properties have not been fully investigated. Handle with care. Acrylamide and its derivatives are known to be toxic and potential carcinogens.[1][4] Avoid inhalation, ingestion, and skin contact.

-

Sodium Ethoxide: A corrosive and flammable solid. Reacts violently with water. Handle in a dry, inert atmosphere.

-

Guanidine Hydrochloride: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | * Inactive reagents (e.g., moisture in the base or solvent).* Insufficient heating or reaction time. | * Use freshly opened or properly stored anhydrous reagents.* Ensure the reaction is maintained at the correct reflux temperature and monitor until completion by TLC. |

| Formation of Multiple Products | * Side reactions due to incorrect stoichiometry or temperature.* Decomposition of starting material or product. | * Carefully control the stoichiometry of the reagents.* Avoid excessive heating. |

| Difficult Purification | * Product and impurities have similar polarities. | * Optimize the solvent system for recrystallization or column chromatography. Consider using a different stationary phase for chromatography if necessary. |

Visualization of the Experimental Workflow

Caption: General experimental workflow for pyrimidine synthesis.

References

-

Synthesis of pyrimidine compounds using dimethylamino imine derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Chemsrc. (2026, February 3). N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved February 15, 2026, from [Link]

- Al-Zaydi, K. M. (2008).

-

Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved February 15, 2026, from [Link]

- Saragatsis, M., & Pontiki, E. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies.

- European Patent Office. (2013, November 6).

-

New Jersey Department of Health. (n.d.). Acrylamide - Hazardous Substance Fact Sheet. Retrieved February 15, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Optimization of 2-Aminopyrimidine Synthesis via Enaminone-Guanidine Cyclocondensation

Abstract

This application note details the optimized protocols for the synthesis of 2-aminopyrimidines via the cyclocondensation of

Introduction & Mechanistic Rationale

The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, serving as the core pharmacophore in blockbuster drugs like Imatinib (Gleevec) and Rosuvastatin (Crestor). The most efficient synthetic route involves the reaction of

The "Exchange" Mechanism

While often termed a "condensation," the reaction is mechanistically a cascade sequence initiated by a transamination-like exchange.

-

Nucleophilic Attack: The free base of guanidine attacks the

-carbon of the enaminone (Michael-type addition) or the carbonyl carbon, depending on hard/soft acid-base matching. -

Amine Exchange (Elimination): The dimethylamine group is eliminated, forming a linear guanidinyl-enone intermediate.

-

Cyclization: The second nitrogen of the guanidine moiety attacks the carbonyl, followed by dehydration to aromatize the pyrimidine ring.

Mechanistic Pathway

The following diagram illustrates the stepwise conversion, highlighting the critical intermediate where the "exchange" occurs.

Figure 1: Mechanistic cascade of the enaminone-guanidine exchange and cyclization.

Critical Reaction Parameters

Success depends on balancing the basicity of the medium with the solubility of the guanidine salt (usually supplied as HCl or Nitrate).

Table 1: Comparative Reaction Conditions

| Parameter | Method A: Conventional | Method B: Microwave (MW) | Method C: Green/Aqueous |

| Solvent | Ethanol or n-Butanol | Ethanol, DMF, or Solvent-free | Water or Water/PEG-400 |

| Base | NaOEt, NaOH, KOH | NaOH or None (Autocatalytic) | |

| Temp | Reflux ( | ||

| Time | 6 - 24 Hours | 5 - 20 Minutes | 1 - 4 Hours |

| Yield | 65 - 85% | 85 - 95% | 70 - 90% |

| Scalability | High (Gram to Kilo) | Low (Milligram to Gram) | Medium |

Expert Insight:

-

Base Selection: Guanidine is typically supplied as a salt (HCl, Nitrate, Carbonate). You must liberate the free base in situ. For Method A, Sodium Ethoxide (NaOEt) is preferred to prevent hydrolysis of the enaminone.

-

Solvent Effects: Polar protic solvents (EtOH) stabilize the transition state. However, in Method B (MW), polar aprotic solvents (DMF) or solvent-free conditions absorb microwave energy more efficiently, driving the reaction faster.

Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis (Recommended for Library Generation)

Target Audience: Medicinal Chemists requiring rapid analog generation.

Materials:

-

Substituted Enaminone (1.0 equiv)

-

Guanidine Hydrochloride (1.5 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Absolute Ethanol (2-3 mL per mmol)

-

Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure:

-

Charge: In a 5 mL microwave process vial, add the enaminone (0.5 mmol), Guanidine HCl (0.75 mmol, 72 mg), and anhydrous

(1.0 mmol, 138 mg). -

Solvate: Add 1.5 mL of absolute ethanol. Add a magnetic stir bar. Cap the vial with a crimp top containing a PTFE septum.

-

Irradiate: Program the microwave reactor:

-

Temperature:

C -

Hold Time: 10 minutes

-

Pressure Limit: 15 bar

-

Pre-stirring: 30 seconds

-

-

Workup: Cool the vial to room temperature using the reactor's compressed air jet.

-

Isolation:

-

Option 1 (Precipitation): Pour the mixture into 10 mL of ice-cold water. The 2-aminopyrimidine often precipitates. Filter and wash with cold water.

-

Option 2 (Extraction): If no precipitate forms, remove ethanol in vacuo, dilute with EtOAc, wash with brine, dry over

, and concentrate.

-

Validation Point:

-

TLC: Check for the disappearance of the enaminone (usually UV active, lower polarity than product).

-

NMR: Look for the loss of the dimethylamino singlet (

2.8–3.2 ppm) and the appearance of the pyrimidine aromatic proton (

Protocol B: Scalable Green Synthesis (Water-Mediated)

Target Audience: Process Chemists looking for environmentally benign routes.

Materials:

-

Substituted Enaminone (10 mmol)

-

Guanidine Carbonate (6 mmol) (Note: Using carbonate salt avoids adding extra inorganic base)

-

Solvent: Deionized Water (20 mL)

Step-by-Step Procedure:

-

Suspension: In a 50 mL round-bottom flask, suspend the enaminone (10 mmol) and Guanidine Carbonate (6 mmol) in water (20 mL).

-

Reflux: Heat the heterogeneous mixture to reflux (

C). The mixture may become homogeneous as the reaction proceeds and temperature rises. -

Monitor: Stir at reflux for 2–4 hours.

-

Crystallization: Remove the heat source and allow the reaction to cool slowly to room temperature, then to

C in an ice bath. -

Filtration: The product typically crystallizes out of the aqueous phase. Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at

C.

Why this works: Water acts as a dual activator. It promotes the proton transfer steps required for the elimination of dimethylamine and utilizes the hydrophobic effect to accelerate the aggregation of the organic reactants.

Workflow & Troubleshooting Guide

The following decision tree assists in troubleshooting low yields or impure products.

Figure 2: Troubleshooting workflow for enaminone-guanidine cyclization.

References

-

Fischer, H. et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones.[1][2] RSC Advances.[3] [Link]

-

Nagarajan, S. et al. (2014).[4] An eco-friendly and water mediated product selective synthesis of 2-aminopyrimidines.[5][4] Bioorganic & Medicinal Chemistry Letters. [Link]

-

Agrawal, N. et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles (and pyrimidine intermediates).[6] Molecular Diversity. [Link]

-

Beilstein Journals. (2025). General method for the synthesis of enaminones via photocatalysis (and subsequent heterocyclization). Beilstein J. Org. Chem. [Link]

Sources

- 1. Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2,4-difluorophenyl) Enaminones

Case ID: ENAM-24DF-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Critical Stability Notice

Welcome to the Technical Guide. You are likely working with a scaffold synthesized via the condensation of a 1,3-dicarbonyl (or dimethylformamide-dimethylacetal adduct) with 2,4-difluoroaniline.

Before proceeding, you must understand the hydrolytic instability of this class. The enaminone linkage (

Core Constraint: Standard acidic silica gel chromatography frequently decomposes these compounds. Avoid untreated silica.

Primary Workflow: Purification Decision Tree

The following logic gate determines your purification strategy based on crude purity and physical state.

Figure 1: Decision logic for isolating N-(2,4-difluorophenyl) enaminones. Note that oils often require chromatography, while solids should be recrystallized to avoid hydrolysis risks.

Protocol A: Recrystallization (The "Golden Standard")

Recrystallization is superior to chromatography for enaminones because it avoids solid-phase surface acidity. The 2,4-difluorophenyl moiety increases lipophilicity compared to non-fluorinated analogs, often making Ethanol (EtOH) the ideal solvent.

Solvent Selection Table

| Solvent System | Suitability | Notes |

| Ethanol (Abs.) | High | Best balance.[1] Dissolves product at reflux; poor solubility at RT due to fluorinated ring. |

| EtOH / Water (9:1) | High | Use if the product is too soluble in pure EtOH. Water acts as an anti-solvent. |

| Hexane / Acetone | Medium | Good for washing. Acetone dissolves; Hexane precipitates. Risk of "oiling out."[2][3] |

| Diethyl Ether | Low | Generally too soluble. Use only for trituration (washing) of the crude solid. |

Step-by-Step Procedure

-

Dissolution: Place the crude solid in a flask. Add minimum boiling Ethanol. If the solid does not dissolve instantly, add solvent dropwise while refluxing until clear.

-

Hot Filtration (Optional): If insoluble black specks (polymerized aniline) remain, filter rapidly through a pre-warmed glass frit.

-

Cooling: Allow the flask to cool to room temperature slowly.

-

Technical Note: Rapid cooling traps the 2,4-difluoroaniline impurity inside the crystal lattice.

-

-

Crystallization: If no crystals form, scratch the glass or add a "seed" crystal.

-

Collection: Filter the crystals.

-

The Critical Wash: Wash the filter cake with cold Hexane or cold Diethyl Ether .

-

Why? The 2,4-difluoroaniline impurity is highly soluble in ether/hexane, whereas the crystalline enaminone is not. This wash step is often more effective than the recrystallization itself for removing the amine.

-

Protocol B: Chromatography (The "Rescue" Method)

Use this only if the compound oils out or contains impurities with similar solubility profiles.

The Problem: Commercial silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the hydrolysis of the enamine

Method: Triethylamine (TEA) Passivation

-

Slurry Preparation: Prepare your silica slurry using Hexane/Ethyl Acetate (or your eluent choice).

-

Passivation: Add 1% v/v Triethylamine (Et3N) to the slurry solvent.

-

Packing: Pour the column. Flush with 2 column volumes of mobile phase containing 1% Et3N.

-

Elution: Run your column using your standard gradient (e.g., Hexane:EtOAc). You can usually stop adding Et3N to the mobile phase once the sample is loaded, but keeping 0.5% is safer.

Troubleshooting & FAQs

Q1: My NMR shows a double set of peaks. Is my product impure?

Likely No. Enaminones exist in a dynamic equilibrium between

-

The Z-isomer: Usually the major species due to an intramolecular Hydrogen bond between the N-H and the Carbonyl Oxygen (

). -

The E-isomer: Often appears as a minor set of peaks.

-

Verification: Run the NMR in DMSO-

. If the ratio changes over time or with temperature, it is isomerization, not impurity.

Q2: How do I remove residual 2,4-difluoroaniline?

This is the most persistent impurity.

-

Do NOT: Do not wash with strong acid (1M HCl). It will hydrolyze your product.

-

Do: Recrystallize from Ethanol, then wash the solid cake with Pentane or Hexane . The aniline is an oil at room temperature (or low melting solid) and is very soluble in alkanes; the fluorinated enaminone is much less soluble.

Q3: My product turned from yellow to orange/brown on the column.

Diagnosis: Decomposition.

-

Cause: Hydrolysis on acidic silica generated free aniline (which oxidizes/darkens).

-

Fix: You failed to neutralize the silica. Repeat the synthesis and use Protocol B (TEA Passivation) or switch to Neutral Alumina stationary phase.

Mechanism of Failure (Why Silica Fails)

Understanding the failure mode ensures you adhere to the protocols.

Figure 2: Mechanism of enaminone decomposition on acidic stationary phases.

References

-

Lue, P., et al. (2021). "Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones." Beilstein Journal of Organic Chemistry. Link

-

Biotage Application Note. (2023). "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Base. Link

-

Olyaei, A., et al. (2021). "Green synthesis of new lawsone enaminones and their Z/E isomerization." RSC Advances. Link

-

University of Rochester. (2023). "Solvents for Recrystallization: Tips and Tricks." Department of Chemistry. Link

-

BenchChem. (2025). "Spectroscopic Analysis of Enaminone Isomers: A Technical Guide." BenchChem Technical Library. Link

Sources

- 1. Enaminone synthesis by amination [organic-chemistry.org]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide

[1]

CAS: 320417-97-8 | Molecular Formula: C₁₁H₁₂F₂N₂O | MW: 226.22 g/mol Role: Key Enaminone Intermediate for Pyrazole-based Kinase Inhibitors (e.g., PI3K, RET pathways).[1]

Introduction: The "Solubility vs. Stability" Paradox

Welcome to the technical guide for N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide . If you are accessing this page, you are likely encountering a common bottleneck: this intermediate is a hydrophobic enaminone . It exhibits poor aqueous solubility due to the difluorophenyl ring, yet it is chemically sensitive to the very conditions (acidic/aqueous) that might otherwise help solubilize amides.

This guide treats the molecule not just as a powder, but as a reactive species. The 3-(dimethylamino)propenone moiety is a "push-pull" alkene—stable enough to isolate, but reactive enough to hydrolyze if mishandled.[1]

Part 1: Solubility & Solvent Selection

Quick Reference: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Best for extraction and initial dissolution.[1] |

| Polar Aprotic | DMSO, DMF | High | Ideal for stock solutions (100 mM+) and biological assays. |

| Polar Protic | Ethanol, Methanol | Moderate | Critical: Soluble with heat ( |

| Ethers | THF, 2-MeTHF | Good | Good alternative to DCM; easier to dry.[1] |

| Aqueous | Water, PBS | Poor (Insoluble) | WARNING: Causes hydrolysis over time. Avoid. |

| Non-Polar | Hexanes, Heptane | Insoluble | Used as an anti-solvent to precipitate the product. |

Troubleshooting Q&A: Dissolution Issues

Q: I am trying to dissolve the compound in Ethanol for a reaction with hydrazine, but it remains a suspension. Should I add acid to dissolve it? A: NO.

-

The Science: Adding acid protonates the enamine nitrogen, destroying the conjugation that stabilizes the molecule. This accelerates hydrolysis, converting your starting material back into N-(2,4-difluorophenyl)acetamide and destroying the reactive acrylamide handle.[1]

-

The Fix: Proceed with the reaction as a heterogeneous suspension . As the hydrazine reacts with the dissolved fraction of the enaminone, Le Chatelier’s principle will drive more solid into solution. Ensure vigorous stirring.

Q: My stock solution in DMSO turned from yellow to colorless overnight. Is it still good? A: Likely degraded. [1]

-

The Science: The "enaminone" chromophore (N-C=C-C=O) is responsible for the characteristic yellow/orange color. A loss of color usually indicates the cleavage of the dimethylamino group (hydrolysis) or saturation of the double bond.

-

The Fix: Check LCMS immediately. If the mass corresponds to the acetamide (loss of ~53 Da vs. parent), discard the stock. Always store DMSO stocks at -20°C and ensure the DMSO is anhydrous.[1]

Part 2: Reaction Workflow (The Cyclization Step)

This intermediate is most commonly reacted with hydrazines to form pyrazoles or amidines to form pyrimidines .[1]

Workflow Visualization

Figure 1: Standard reaction workflow for pyrazole synthesis from enaminone precursors.

Critical Protocol: Minimizing "Oiling Out"

Users often report the product coming out as a sticky gum rather than a solid.[1]

-

Temperature Control: Do not crash-cool the reaction from reflux to

. Cool slowly to room temperature first. -

Seeding: Retain a small amount of crude solid from a previous batch to seed the solution at

. -

Solvent Switch: If using Ethanol, adding a small amount of water (10% v/v) after the reaction is complete can help precipitate the pyrazole product cleanly, but only after the starting material is fully consumed.

Part 3: Stability & Storage Guide

The Hydrolysis Trap

The dimethylamino group is a "leaving group equivalent."[1] In the presence of water and trace acid, the following degradation pathway occurs:

Figure 2: Hydrolytic degradation pathway.[1] Note that the difluorophenyl ring remains intact, but the reactive 'tail' is lost.

Storage Best Practices

-

Solid State: Store at

or -

In Solution: Use immediately. Do not store in protic solvents (MeOH/EtOH) for >24 hours at room temperature.

-

LCMS Analysis: When analyzing purity, use a neutral or basic mobile phase (e.g., Ammonium Bicarbonate) if possible. Strong acidic modifiers (0.1% TFA) in the HPLC lines can sometimes cause on-column degradation if the run time is long.[1]

References

-

Chemical Structure & Properties: this compound. CAS 320417-97-8.[1][2] PubChem Compound Summary. Link

-

Synthesis Application (Leniolisib/Pralsetinib Precursors): Hoegenauer, K., et al. (2016). "Discovery of CDZ173 (Leniolisib), a Potent, Selective, and Orally Available PI3Kδ Inhibitor." ACS Medicinal Chemistry Letters, 7(8), 762–767. (Describes the use of enaminones in quinazoline/pyrimidine synthesis). Link[1]

-

Enaminone Chemistry: Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480. (Authoritative review on the reactivity and solubility profiles of dimethylamino-enaminones). Link[1]

-

Patent Literature: Blueprint Medicines Corp. (2017).[1] "Inhibitors of RET Kinase."[1][3] WO2017011776.[1] (Describes solvent systems for similar acrylamide intermediates). Link

Technical Support Center: Purification of Acrylamide Derivatives

Topic: Removal of Unreacted DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

To: Research Scientists & Process Chemists From: Senior Application Scientist, Purification Division Subject: Troubleshooting Guide: Efficient Removal of DMF-DMA from Acrylamide Targets

Executive Summary

You are likely facing this issue because DMF-DMA (bp. 102–104 °C) has a boiling point similar to water and adheres stubbornly to polar products. Furthermore, direct rotary evaporation often requires temperatures that trigger thermal polymerization of your acrylamide product.

The Solution: Do not attempt to distill DMF-DMA directly. Instead, exploit its chemical instability. DMF-DMA hydrolyzes rapidly in water to form DMF and Methanol . The strategy is to induce this hydrolysis and then remove the resulting DMF using a specific Lithium Chloride (LiCl) extraction protocol.

Module 1: The Chemical Strategy (The "Why")

To solve this, we must look at the reaction kinetics. You are not removing DMF-DMA; you are converting it into something removable.

The Hydrolysis Reaction:

-

DMF-DMA: Lipophilic enough to stick in organic layers.

-

DMF: Highly water-soluble, but partitions into organic solvents (DCM/EtOAc) unless "salted out."

-

Methanol: Easily removed via evaporation or water wash.[1][2]

The Acrylamide Risk Factor: Acrylamides are prone to radical polymerization (triggered by heat/light) and Michael addition (triggered by strong bases). Therefore, your purification must occur at <40 °C and near neutral pH .

Module 2: The "Gold Standard" Protocol (Aqueous Workup)

Applicability: Use this if your acrylamide product is soluble in organic solvents (EtOAc, DCM, Et2O) and insoluble in water.

The Protocol

-

Quench & Hydrolyze:

-

Phase Separation:

-

Extract the product into an organic solvent (Ethyl Acetate is preferred over DCM for DMF removal, as DMF partitions less into EtOAc).

-

-

The LiCl Wash (The Critical Step):

-

Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) or Saturated LiCl.

-

Why? DMF is miscible with water but can hide in the organic layer. LiCl increases the ionic strength of the aqueous phase, "salting out" the organic product while forcing the polar DMF into the aqueous phase (The "Salting In" effect for DMF in water).

-

-

Final Polish:

-

Wash once with brine (saturated NaCl) to remove residual lithium.

-

Dry over

(Sodium Sulfate) and concentrate at <35 °C .

-

Visual Workflow: Aqueous Removal Strategy

Caption: Figure 1. The LiCl wash protocol exploits the high polarity of DMF to force it into the aqueous phase, preventing it from co-eluting with the product.

Module 3: Troubleshooting & FAQs

Q1: My product is water-soluble. I cannot use the LiCl wash. What now?

A: This is the most difficult scenario. If you cannot wash with water, you must rely on azeotropic distillation , but you must protect the acrylamide from heat.

-

The Azeotrope Method: Add Heptane or Toluene (2x volume) to your crude oil and rotovap. DMF forms an azeotrope with these solvents, helping drag it out at lower temperatures.

-

The "Freeze" Method: If your product is solid, dissolve the crude in a minimal amount of MeOH/DCM and precipitate it by adding cold Diethyl Ether or Hexanes. DMF-DMA and DMF usually stay in the mother liquor.

-

Lyophilization: If the product is stable in water, dissolve in water (hydrolyzing the DMF-DMA) and freeze-dry. DMF is removed during lyophilization (vapor pressure ~3.5 hPa at 20°C).

Q2: I see "gels" forming during evaporation. What is happening?

A: Your acrylamide is polymerizing.[4]

-

Cause: Overheating (>40°C) or concentration effects increasing radical collisions.

-

Fix: Add a radical inhibitor like MEHQ (4-methoxyphenol) or BHT (100–200 ppm) to your flask before evaporation.

-

Note: Keep the flask covered with aluminum foil if your fume hood has bright fluorescent lights; acrylamides can be photo-sensitive.

Q3: Can I use Silica Gel Chromatography?

A: Yes, but with a caveat.

-

The Good: Silica is slightly acidic. It will hydrolyze any remaining DMF-DMA on the column.

-

The Bad: DMF (the hydrolysis product) is very polar and "streaks" on silica, potentially co-eluting with polar acrylamides.

-

The Fix: If you must column, use a gradient of DCM:MeOH. DMF usually elutes later than most acrylamides.

Module 4: Comparative Data

Table 1: Efficiency of Removal Methods

| Method | Removal Efficiency | Acrylamide Safety | Notes |

| High Vacuum (<1 mbar) | Medium | Low | Risk of polymerization due to time/heat; DMF is hard to pump off completely. |

| Aqueous LiCl Wash | High | High | Best method. Keeps temp low; chemically removes DMF. |

| Azeotrope (Toluene) | Medium | Medium | Requires multiple cycles; Toluene removal requires heat. |

| Lyophilization | High | High | Best for water-soluble products; time-consuming. |

Module 5: Decision Matrix

Use this logic flow to determine your exact experimental setup.

Caption: Figure 2. Decision matrix for selecting the purification route based on product solubility.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.

-

Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. "Safe and Convenient Procedure for Solvent Purification." Organometallics1996 , 15, 1518–1520.

- Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann: Oxford, 2009. (Standard reference for LiCl wash technique).

-

BenchChem Technical Support. "How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer."

Sources

Technical Support Center: Recrystallization of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide

Welcome to the technical support center for the purification of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific active pharmaceutical ingredient (API) intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into solvent selection, troubleshooting common issues, and understanding the physicochemical principles that govern a successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for this compound must satisfy several key criteria.[1][2][3] The primary principle is that the compound should be highly soluble in the solvent at elevated temperatures but sparingly soluble or insoluble at low temperatures.[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[4][5]

Other critical characteristics include:

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[1]

-

Chemical Inertness: The solvent must not react with the target compound.[2]

-

Volatility: The solvent should have a boiling point that is low enough to be easily removed from the final crystals during drying but high enough to provide a significant temperature gradient for recrystallization.[4]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[2]

Q2: Based on the structure of this compound, what solvents should I screen first?

The molecular structure provides critical clues for initial solvent screening. The molecule possesses both polar (dimethylamino group, acrylamide core) and non-polar (difluorophenyl ring) characteristics. This suggests that solvents of intermediate polarity, or a mixed-solvent system, will likely be most effective.

A logical screening progression would be:

-

Polar Protic Solvents: Start with lower alcohols like ethanol, methanol, or isopropanol. Acrylamide and its derivatives often show good solubility in these solvents.[6][7]

-

Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile are excellent candidates. They can dissolve a wide range of organic compounds.[8][9]

-

Non-Polar Solvents: Toluene or heptane are unlikely to be good single solvents but are excellent candidates for use as an "anti-solvent" in a mixed-solvent system.[4][10]

-

Mixed-Solvent Systems: A highly effective approach when no single solvent is ideal is to use a solvent pair.[1][4] The compound is dissolved in a minimum amount of a hot "good" solvent (e.g., ethanol) in which it is highly soluble, followed by the dropwise addition of a "bad" or "anti-solvent" (e.g., water or hexane) in which it is poorly soluble, until turbidity is observed.[2][10]

Solvent Selection Workflow & Data

The process of identifying the optimal solvent is systematic. The following workflow and data table provide a structured approach to your screening experiments.

Solvent Selection Decision Workflow

Caption: A decision tree for systematically screening single solvents for recrystallization.

Table 1: Properties of Common Recrystallization Solvents

| Solvent | Boiling Point (°C) | Polarity Index | Notes on Suitability |

| Water | 100 | 10.2 | Potential anti-solvent. Compound may have low water solubility due to the aromatic rings. |

| Ethanol | 78 | 4.3 | Good starting point. Often effective for compounds with mixed polarity.[6] |

| Methanol | 65 | 5.1 | Similar to ethanol, but more volatile. Good for initial screening.[7] |

| Isopropanol (IPA) | 82 | 3.9 | Less polar than ethanol; may offer a better solubility gradient. |

| Ethyl Acetate | 77 | 4.4 | Good solvent for moderately polar compounds.[8] |

| Acetone | 56 | 5.1 | Strong, polar aprotic solvent. May be too effective, leading to low recovery.[9] |

| Acetonitrile | 82 | 5.8 | Useful polar aprotic solvent, often used in purification. |

| Toluene | 111 | 2.4 | Good non-polar option. Likely an anti-solvent or part of a pair. |

| Heptane/Hexane | 98 / 69 | 0.1 | Very non-polar. Excellent anti-solvents to induce precipitation from a more polar solution.[9] |

Troubleshooting Guide

Even with a suitable solvent, challenges can arise. This section addresses the most common problems and provides systematic solutions.

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

-

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system. It can also happen if the cooling is too rapid or if the impurity level is very high.[11]

-

Troubleshooting Protocol:

-

Re-heat the Solution: Warm the mixture until the oil completely redissolves.

-

Add More Solvent: Add a small amount (5-10% more) of the hot solvent to decrease the saturation level slightly.[11][12]

-

Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed on an insulated surface (like a cork ring or folded paper towel) before moving to an ice bath. Slow cooling is critical for the formation of an ordered crystal lattice.[3][12]

-

Consider a Different Solvent: If oiling persists, the boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

-

Problem 2: No Crystal Formation - The solution remains clear even after cooling.

-

Causality: This is one of the most common issues and typically points to one of two causes: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.[11]

-

Troubleshooting Protocol:

-

Induce Nucleation:

-

Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[11][13][14]

-

Seeding: If available, add a single, tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for crystal growth.[5][10][14]

-

-

Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[11][12] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow it to cool again slowly.

-

Add an Anti-solvent: If using a single-solvent system, you can carefully add a miscible anti-solvent dropwise to the cooled solution until persistent cloudiness appears, then warm slightly to clarify and cool again.

-

Problem 3: Poor Recovery / Low Yield

-

Causality: A low yield indicates that a significant amount of the desired compound remained dissolved in the mother liquor.[4][12] This is often due to using an excessive amount of solvent or not cooling the solution to a low enough temperature.

-

Troubleshooting Protocol:

-

Minimize Hot Solvent: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions.[3][4]

-

Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[13]

-

Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate it by boiling off about half the solvent and cool again. This may yield a second, slightly less pure, crop of crystals which can be collected and assessed separately.

-

Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[4]

-

Experimental Protocol: A General Methodology

This protocol provides a robust starting point for developing a specific recrystallization procedure for this compound.

Step-by-Step Recrystallization Workflow

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[4]

-

Add a magnetic stir bar or a boiling chip.

-

Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent just until the solid completely dissolves.[3][4]

-

-

Hot Filtration (If Necessary):

-

If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed while the solution is hot to prevent premature crystallization of the product.

-

Pre-heat a funnel and a clean receiving flask.

-

Quickly filter the hot solution through a fluted filter paper. If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.[14]

-

-

Crystallization:

-

Collection and Washing:

-

Drying:

-

Press the crystals as dry as possible on the filter paper with a clean stopper or spatula.

-

Transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.

-

Recrystallization Process Diagram

Caption: The seven key stages of a standard laboratory recrystallization procedure.

References

-

Solvent Choice. University of York, Department of Chemistry. [Link]

-

Solvent Selection and Recrystallization Guide. Scribd. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Recrystallization. Columbia University, Department of Chemistry. [Link]

-

Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

-

Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

- Purification of acrylamide.

-

Pharmaceutical Crystallization in drug development. Syrris. [Link]

-

Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

-

Lab Procedure: Recrystallization. LabXchange. [Link]

-

Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

-

Organic Solvents: Complete Guide, Industrial Uses & Safety. DC Fine Chemicals. [Link]

-

What is the most polar solvent usable in silica gel chromatography? ResearchGate. [Link]

-

Which sample solvents work best with normal-phase flash column chromatography? Biotage. [Link]

-

Recrystallization. ResearchGate. [Link]

-

Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

-

Recrystallization and Melting Point Analysis. YouTube. [Link]

-

Polarity of Solvents. [Link]

-

Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI. [Link]

-

Physical and Chemical Properties of Acrylamide. National Center for Biotechnology Information. [Link]

Sources

- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 2. mt.com [mt.com]

- 3. edu.rsc.org [edu.rsc.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. LabXchange [labxchange.org]

- 6. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. brofind.com [brofind.com]

- 9. Table 4-2, Physical and Chemical Properties of Acrylamide - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

Validation & Comparative

1H NMR characterization of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide

This guide outlines the strategic characterization of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide , a critical enaminone intermediate often employed in the synthesis of nitrogen-containing heterocycles (e.g., pyrimidines, quinolines) for kinase inhibitor discovery (such as EGFR or FAK inhibitors).

Unlike simple acrylamides used as covalent "warheads," this 3-(dimethylamino) derivative serves as a cyclization scaffold . Its characterization hinges on confirming the E-geometry of the alkene and the integrity of the dimethylamino leaving group.

Part 1: The Diagnostic Context

The synthesis of this compound typically involves the reaction of N-(2,4-difluorophenyl)acetamide with

The Analytical Challenge:

-

Conversion Monitoring: Distinguishing the product from the unreacted acetamide precursor (both have amide NH and aromatic signals).

-

Stereochemistry: Confirming the E-isomer (trans), which is the thermodynamically stable and reactive form required for subsequent cyclizations.

-

Reactivity: The dimethylamino group is labile; hydrolysis back to the formyl-acetamide or aldehyde species is a common degradation pathway that must be ruled out.

Part 2: Experimental Protocol

Objective: To obtain a high-resolution 1H NMR spectrum capable of resolving the vinyl coupling constants (

Reagents & Equipment

-

Solvent: DMSO-d

(Preferred over CDCl -

Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

-

Instrument: 400 MHz or higher (essential to resolve the aromatic fluorine couplings).

Step-by-Step Workflow

-

Sample Preparation: Dissolve 5–10 mg of the isolated solid in 0.6 mL of DMSO-d

.-

Note: Do not heat the sample to dissolve; enaminones can be thermally sensitive in solution.

-

-

Acquisition Parameters:

-

Pulse Angle: 30°

-

Relaxation Delay (D1):

2.0 seconds (to ensure integration accuracy of the vinyl protons). -

Scans: 16–32.

-

-

Processing:

-

Apply exponential multiplication (LB = 0.3 Hz).

-

Phase correction must be manual to ensure the broad NH peak does not distort the baseline near the aromatic region.

-

Part 3: Spectral Fingerprinting & Data Comparison

The following table contrasts the starting material (Acetamide) with the Product (Enaminone). This is the primary tool for assessing reaction completion.

| Feature | Precursor: N-(2,4-difluorophenyl)acetamide | Product: this compound | Diagnostic Value |

| Methyl Groups | Singlet, | Singlet, | Primary Confirmation. The shift from 2.1 to ~3.0 ppm and doubling of integration confirms enamine formation. |

| Vinyl Protons | Absent | Two Doublets (AB System) | Reaction Success. Appearance of these signals confirms the installation of the |

| Coupling ( | N/A | Stereochemistry. Large | |

| Amide NH | Broad Singlet, | Broad Singlet, | Minor shift; less diagnostic due to concentration dependence. |

| Aromatic Region | Multiplets, 6.9 - 8.0 ppm | Multiplets, 6.9 - 8.0 ppm | 2,4-difluoro pattern remains, but shifts slightly due to conjugation changes. |

Detailed Signal Assignment (DMSO-d )

-

2.95 (s, 6H):

-

5.15 (d,

-

7.65 (d,

-

6.90 – 8.10 (m, 3H): Aromatic protons.

-

H-3 (between Fs): Typically the most shielded aromatic signal (td, ~7.0 ppm).

-

H-6 (ortho to NH): Typically the most deshielded aromatic signal (m, ~8.0 ppm).

-

- 9.20 (bs, 1H): Amide NH.

Part 4: Isomeric Purity Analysis (E vs. Z)

The biological efficacy of the final drug often depends on the cyclization efficiency of this intermediate. The E-isomer is required for the standard "pyrimidine synthesis" mechanism (reaction with guanidines/amidines).

-

The E-Isomer (Major): Characterized by a coupling constant (

) of 12.0 – 13.5 Hz . This geometry minimizes steric clash between the dimethylamino group and the carbonyl oxygen. -

The Z-Isomer (Minor/Impurity): Characterized by a smaller coupling constant (

) of 7.0 – 9.0 Hz .-

Detection: Zoom into the baseline near 5.0 ppm and 7.5 ppm. Small doublet satellites with lower

-values indicate the presence of the Z-isomer. -

Acceptance Criteria: For high-grade synthesis, Z-isomer content should typically be <5%.

-

Part 5: Visualization of Characterization Logic

The following diagram illustrates the synthesis flow and the correlation between chemical structure and NMR signals.

Figure 1: NMR logic flow for confirming the conversion of acetamide to 3-(dimethylamino)acrylamide. The disappearance of the methyl ketone singlet and appearance of vinyl doublets are the primary pass/fail criteria.

Part 6: Troubleshooting & Artifacts

-

Missing Vinyl Protons / Broadening:

-

Cause: Proton exchange or hydrolysis. If the sample is wet (contains H

O/D -

Solution: Dry the sample under vacuum and use fresh, anhydrous DMSO-d

.

-

-

Doublet Splitting of the Dimethylamino Singlet:

-

Cause: Restricted rotation around the C-N bond at room temperature.

-

Observation: The 6H singlet may appear as two 3H singlets or a very broad hump.

-

Validation: Run a Variable Temperature (VT) NMR at 50°C. The peaks should coalesce into a sharp singlet.

-

-

Extra Peaks at 8.0 ppm:

-

Cause: Residual DMF or DMF-DMA.

-

Differentiation: DMF aldehyde proton appears at ~8.0 ppm (singlet). The product vinyl proton is a doublet at ~7.6 ppm. Do not confuse them.

-

References

-

Zacuto, M. J. (2019).[1] Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation.[1] The Journal of Organic Chemistry, 84(10), 6465–6474.[1] Link

-

Bondock, S., Tarhoni, A., & Fadda, A. A. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ARKIVOC, 2011(2), 227-239.[2] Link

-

Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Enaminones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminones are a versatile class of organic compounds characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group. Their unique electronic and structural features make them valuable intermediates in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds with significant biological activities. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated enaminones have emerged as a promising area of research in medicinal chemistry and drug development.

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds. Electron ionization (EI) mass spectrometry, in particular, provides detailed structural information through the analysis of fragmentation patterns. Understanding these patterns is crucial for identifying known compounds and characterizing novel structures. This guide provides a comparative analysis of the EI mass spectrometry fragmentation patterns of fluorinated enaminones against their non-fluorinated counterparts. Due to the limited availability of direct comparative studies in the public domain, this guide establishes a baseline by detailing the known fragmentation of non-fluorinated enaminones and then extrapolates the expected fragmentation pathways for their fluorinated analogs. This approach is grounded in the established principles of mass spectrometry for halogenated and conjugated systems, offering valuable insights for the structural characterization of these important molecules.

General Fragmentation Pathways of Non-Fluorinated Enaminones

The fragmentation of non-fluorinated enaminones under electron ionization is primarily dictated by the stability of the resulting fragment ions and neutral losses. The presence of the carbonyl group, the nitrogen atom, and the C=C double bond provides several potential sites for ionization and subsequent fragmentation. Key fragmentation pathways include α-cleavage, McLafferty rearrangement, and retro-Diels-Alder (rDA) reactions, depending on the specific substitution pattern of the enaminone.

A detailed study of the mass spectra of various enaminones has revealed that fragmentation patterns can also provide insights into the tautomeric forms present in the gas phase, primarily the keto-enamine and enol-imine forms.

Key Fragmentation Pathways of Non-Fluorinated Enaminones:

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones and related compounds.[1] For enaminones, this can lead to the formation of acylium ions. For example, in 4-amino-3-penten-2-one, the loss of a methyl group to form an ion at m/z 84 is a prominent peak.

-

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds possessing a γ-hydrogen atom. It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond. This results in the formation of a neutral alkene and a charged enol. While not always the most dominant pathway for all enaminones, its presence can provide valuable structural information.

-

Loss of Small Neutral Molecules: The elimination of small, stable neutral molecules such as water (H₂O), ammonia (NH₃), or carbon monoxide (CO) is frequently observed. The loss of water can be indicative of the presence of an enol tautomer.

-

Cleavage of Substituents on Nitrogen: The nature of the substituent on the nitrogen atom significantly influences the fragmentation. Alkyl or aryl groups on the nitrogen can be lost as radicals or neutral molecules.

The Influence of Fluorine on Mass Spectrometry Fragmentation